Saccharin 1-methylimidazole (SMI)
Description
Historical Development and Evolution of Activators in Oligonucleotide Synthesis
The journey to highly efficient oligonucleotide synthesis has been marked by the evolution of various chemical methodologies and the activators that drive them. Early methods, such as the phosphodiester and phosphotriester approaches developed in the 1950s and 1960s, laid the groundwork for future advancements. trilinkbiotech.combiosearchtech.com A significant leap forward was the introduction of the phosphoramidite (B1245037) method, which required a suitable activator to protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. wikipedia.org
The first activator used in phosphoramidite chemistry was 1H-tetrazole. glenresearch.comgoogle.com While effective for DNA synthesis, it proved to be less than ideal for the more demanding synthesis of RNA, requiring long coupling times and facing solubility limitations. glenresearch.com This led to the development of more potent activators, including 5-(ethylthio)-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (B129182) (DCI). glenresearch.comgoogle.com These newer activators aimed to improve reaction rates and coupling efficiencies. Activators that are stronger proton donors (more acidic) generally lead to faster reactions. glenresearch.com However, highly acidic activators can cause undesirable side reactions, such as the removal of the acid-labile dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite, leading to the formation of n+1 products and reduced yields. glenresearch.com Conversely, more nucleophilic and less acidic activators like DCI can minimize these side reactions but may introduce others, such as branching. glenresearch.com SMI was developed to strike a balance between these properties, offering good performance with minimized side reactions. glenresearch.com
Significance of Saccharin (B28170) 1-Methylimidazole (B24206) as a Versatile Activator for Nucleic Acid Synthesis
Saccharin 1-methylimidazole has gained prominence as a versatile activator due to its excellent performance characteristics in both DNA and RNA synthesis. glenresearch.com It offers a favorable balance of acidity and nucleophilicity, leading to high coupling efficiencies and reduced side product formation compared to some earlier activators. glenresearch.com
Research has shown that SMI can outperform activators like ETT in RNA synthesis under similar conditions. glenresearch.com For instance, a 6-minute coupling time with SMI for TBDMS RNA monomers has been shown to be more efficient than a 6-minute coupling with ETT. glpbio.comapexbt.comglenresearch.com Furthermore, extending the coupling time with SMI can lead to even greater improvements in RNA coupling efficiencies. glpbio.comapexbt.comglenresearch.com For DNA synthesis, SMI with a standard 30-second coupling time performs comparably to 1H-tetrazole. glenresearch.com This versatility makes SMI a valuable tool for laboratories that synthesize both DNA and RNA oligonucleotides, simplifying workflows and inventory. selleckchem.comadooq.comglenresearch.com
Research Findings and Compound Properties
The effectiveness of Saccharin 1-methylimidazole as an activator is supported by research data comparing its performance to other common activators.
Table 1: Performance Comparison of SMI in Oligonucleotide Synthesis
| Activator | Monomer Type | Coupling Time | Performance Notes |
|---|---|---|---|
| SMI | TBDMS RNA | 6 minutes | Outperforms ETT with a 6-minute coupling time. glpbio.comapexbt.comglenresearch.com |
| SMI | TBDMS RNA | 3, 6, 12 minutes | Longer coupling times lead to further improvements in RNA coupling efficiencies. glpbio.comapexbt.comglenresearch.com |
| SMI | DNA | 30 seconds | Performs comparably to 1H-tetrazole. glenresearch.com |
| ETT | TBDMS RNA | 6 minutes | Less efficient than SMI with the same coupling time. glenresearch.com |
| 1H-tetrazole | RNA | ≥12 minutes | Requires long coupling times for acceptable performance. glenresearch.com |
Table 2: Chemical and Physical Properties of Saccharin 1-Methylimidazole
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O3S medkoo.com |
| Molecular Weight | 265.29 g/mol medkoo.comnih.gov |
| Appearance | White to off-white crystalline powder medkoo.com |
| CAS Number | 482333-74-4 medkoo.com |
Compound Names Mentioned
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Saccharin 1-methylimidazole | SMI |
| 1H-tetrazole | |
| 5-(ethylthio)-1H-tetrazole | ETT |
| 4,5-dicyanoimidazole | DCI |
| Dimethoxytrityl | DMT |
| tert-Butyldimethylsilyl | TBDMS |
| 5-(benzylthio)-1H-tetrazole | BTT |
| Mesityl sulfonyl chloride | MSCl |
| Mesityl sulfonyl nitrotriazole | MSNT |
Properties
Molecular Formula |
C11H11N3O3S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-olate;1-methyl-1H-imidazol-1-ium |
InChI |
InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 |
InChI Key |
DMSNKRPEUQVMNF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=CN=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Saccharin 1 Methylimidazole
Established Synthetic Routes for Saccharin (B28170) 1-Methylimidazole (B24206)
The primary and most direct method for preparing Saccharin 1-methylimidazole is through the formation of an acid-base salt. This straightforward approach is favored for its efficiency and quantitative yield.
Saccharin 1-methylimidazole is generated through a direct acid-base reaction between saccharin, which acts as a Brønsted acid, and 1-methylimidazole, which serves as a Brønsted base. core.ac.uk The acidic proton is located on the nitrogen atom of the saccharin molecule (pKa ≈ 1.6). wikipedia.org When the two compounds are combined, typically in a 1:1 molar ratio in a solvent like acetonitrile (B52724), a complete proton transfer occurs from the saccharin to the nitrogen of the 1-methylimidazole. researchgate.net This transfer results in the formation of the 1-methylimidazolium (B8483265) cation and the saccharinate anion, which together constitute the SMI salt. researchgate.net
The mechanism of this salt formation has been confirmed through spectroscopic methods, such as ¹H NMR, which show distinct shifts in the proton signals of the individual molecules upon mixing, indicating a change in their electronic environments consistent with proton transfer. researchgate.net This salt is particularly effective as an activator in phosphoramidite (B1245037) chemistry because the resulting 1-methylimidazolium cation is an effective proton donor for the phosphoramidite nitrogen, while the saccharinate anion can act as a nucleophilic catalyst.
| Compound/Mixture | Proton | Chemical Shift (δ, ppm) in CD₃CN |
| N-methylimidazole (NMI) | H2 | 7.56 |
| H4 | 7.02 | |
| H5 | 6.87 | |
| Saccharin (SH) | NH | 9.07 |
| SH + NMI (1:1) | NH (NMI cation) | 11.53 |
| H2 (NMI cation) | 8.46 | |
| H4 (NMI cation) | 7.37 | |
| H5 (NMI cation) | 7.32 |
Table 1: ¹H NMR chemical shifts demonstrating the full proton transfer from saccharin (SH) to N-methylimidazole (NMI) upon formation of the SMI salt in deuterated acetonitrile. Data sourced from ResearchGate. researchgate.net
Due to the simplicity and high efficiency of the direct acid-base reaction, alternative synthetic pathways for the formation of the Saccharin 1-methylimidazole salt are not widely reported in the literature. The quantitative proton transfer between saccharin and 1-methylimidazole upon mixing makes more complex, multi-step synthetic routes unnecessary. Research has predominantly focused on the application of the pre-formed salt rather than on alternative methods of its creation. The primary method involves dissolving saccharin and 1-methylimidazole in a 1:1 ratio in an appropriate solvent like acetonitrile prior to its use in a reaction. researchgate.net
Precursor Chemistry: Advanced Synthesis of 1-Methylimidazole
1-Methylimidazole is a critical precursor for SMI and a versatile chemical intermediate in its own right. atamankimya.com Its synthesis has been optimized for both large-scale industrial production and smaller-scale laboratory applications.
On an industrial scale, 1-methylimidazole is primarily produced via two established routes. atamankimya.comchemicalbook.comwikipedia.org
Acid-Catalyzed Methylation of Imidazole (B134444) : This is a major industrial method that involves the methylation of imidazole using methanol (B129727) as the methylating agent in the presence of an acid catalyst. atamankimya.comchemicalbook.comwikipedia.org
Radziszewski Reaction : This method involves the condensation reaction of glyoxal, formaldehyde, and a mixture of ammonia (B1221849) and methylamine (B109427) to form the 1-methylimidazole ring system. chemicalbook.comwikipedia.org
A more recent, patented method for industrial production involves a fixed-bed continuous flow reaction system. In this process, imidazole and methanol (as the methylating agent) are passed over a solid catalyst, specifically ammonium (B1175870) metatungstate exchanged hydrotalcite, at high temperatures (250–400°C) and pressures (0.1–1 MPa) to yield 1-methylimidazole. google.comgoogle.com This method is noted for its high yield, simple operation, and reduced pollution. google.comgoogle.com
| Synthetic Route | Key Reactants | Catalyst/Conditions | Notes |
| Methylation of Imidazole | Imidazole, Methanol | Acid catalyst | Main industrial route. chemicalbook.comwikipedia.org |
| Radziszewski Reaction | Glyoxal, Formaldehyde, Ammonia, Methylamine | Condensation reaction | One-pot cyclization. chemicalbook.comwikipedia.org |
| Fixed-Bed Catalysis | Imidazole, Methanol | Ammonium metatungstate pillared hydrotalcite; 250–400°C; 0.1–1 MPa | Continuous flow process designed for high yield and ease of industrialization. google.comgoogle.com |
Table 2: Summary of major industrial production routes for 1-methylimidazole.
In a laboratory setting, 1-methylimidazole can be synthesized through several reliable methods:
Methylation and Deprotonation : Imidazole can be treated with a methylating agent, such as methyl iodide, to methylate the pyridine-like nitrogen. The resulting imidazolium (B1220033) salt is then deprotonated using a base like sodium hydroxide (B78521) to yield 1-methylimidazole. chemicalbook.comwikipedia.org
Deprotonation and Methylation : An alternative approach involves first deprotonating imidazole with a strong base (e.g., sodium hydride) to form a sodium salt of imidazole. This anionic intermediate is then reacted with a methylating agent to produce 1-methylimidazole. chemicalbook.comwikipedia.org
These methods offer high yields and are suitable for producing the quantities of 1-methylimidazole typically required for research and development purposes.
Rational Design and Synthesis of Saccharin 1-Methylimidazole Analogues
The development of SMI was driven by the need for activators in oligonucleotide synthesis with improved performance characteristics over classical options like 1H-tetrazole. glenresearch.com The rational design of SMI and its functional analogues focuses on optimizing properties such as acidity, nucleophilicity, solubility, and the reduction of unwanted side reactions. glenresearch.com
The risk with highly acidic activators (pKa < 4.9) is the potential for causing detritylation of the phosphoramidite during long coupling steps, which leads to impurity formation. glenresearch.com Conversely, highly nucleophilic activators can cause branching at secondary amine sites on certain bases. glenresearch.com SMI was designed to strike a balance, providing efficient activation for both DNA and RNA synthesis with minimal side reactions. glenresearch.com
The exploration of analogues is part of a broader effort to fine-tune the activation step in chemical synthesis. This includes screening various other activator systems, which can be considered functional analogues of SMI. Examples include:
5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT) : These are more acidic than 1H-tetrazole and reduce coupling times, particularly for RNA synthesis. glenresearch.com
Studies comparing these activators show that SMI performs exceptionally well as a general-purpose activator, often outperforming ETT in RNA synthesis with equivalent coupling times. glenresearch.com The ongoing design of such compounds is aimed at creating activators tailored for specific applications, such as the synthesis of very long oligonucleotides or modified nucleic acids, where yield and purity are paramount.
Green Chemistry Principles in the Synthesis and Application of Saccharin 1-Methylimidazole
The development and application of chemical compounds in alignment with the principles of green chemistry are paramount in modern synthetic chemistry to minimize environmental impact and enhance sustainability. Saccharin 1-methylimidazole (SMI), a salt formed from the reaction of saccharin and 1-methylimidazole, has emerged as a compound of interest, not only for its applications but also for the green chemistry considerations in its synthesis and use.
The synthesis of SMI is a straightforward acid-base reaction between saccharin and 1-methylimidazole. A common laboratory-scale synthesis involves reacting saccharin with 1-methylimidazole in a solvent like acetonitrile at room temperature. glenresearch.com
From a green chemistry perspective, the synthesis of the precursors themselves warrants consideration. Industrial synthesis of 1-methylimidazole is primarily achieved through two routes: the acid-catalyzed methylation of imidazole with methanol or the Radziszewski reaction involving glyoxal, formaldehyde, and a mixture of ammonia and methylamine. wikipedia.org The synthesis of saccharin typically begins with sulfobenzoic acid, which is reacted with acetic anhydride. vw-ingredients.com While these industrial processes are established, ongoing research aims to develop more sustainable pathways, for instance, through the electrochemical synthesis of 1-methylimidazole derivatives to reduce waste and simplify experimental setups. rsc.org The use of renewable feedstocks is a key principle of green chemistry, and while the direct synthesis of saccharin and 1-methylimidazole from biomass is not yet standard, it represents an area for future development to further enhance the green credentials of SMI. ucl.ac.uku-szeged.hursc.org
The direct synthesis of SMI from saccharin and 1-methylimidazole exhibits a high atom economy, a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. The reaction is an addition reaction with no byproducts, resulting in a theoretical atom economy of 100%.
Atom Economy Calculation for SMI Synthesis:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Saccharin | C₇H₅NO₃S | 183.18 |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 |
| Saccharin 1-methylimidazole | C₁₁H₁₁N₃O₃S | 265.28 |
Atom Economy (%) = (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100 Atom Economy (%) = (265.28 / (183.18 + 82.10)) x 100 = 100%
While the synthesis in acetonitrile is common, the use of solvents is a key consideration in green chemistry. glenresearch.com Acetonitrile, while effective, is derived from fossil fuels and has associated toxicity. The principles of green chemistry encourage the use of safer solvents or, ideally, solvent-free conditions. Research into solvent-free Michael additions of saccharin demonstrates the potential for greener reaction conditions. semanticscholar.org Exploring the synthesis of SMI in greener solvents or under solvent-free mechanochemical conditions could further improve its environmental profile. nih.gov
The application of SMI, particularly as an activator in solid-phase DNA and RNA synthesis, highlights its green advantages. medkoo.comselleckchem.com It has been shown to be a highly efficient activator, leading to significantly reduced coupling times compared to traditional activators like 1H-tetrazole. glenresearch.com This increased efficiency translates to lower energy consumption and faster synthesis of oligonucleotides.
Comparison of Activators in RNA Synthesis:
| Activator | Coupling Time | Performance |
| 1H-Tetrazole | ≥12 minutes | Standard performance, but with solubility limits and regulatory concerns. glenresearch.com |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 6 minutes | Outperformed by SMI at the same coupling time. glenresearch.com |
| Saccharin 1-methylimidazole (SMI) | 6 minutes | Outperforms ETT, with potential for further improvement with longer coupling times. glenresearch.com |
Furthermore, saccharin and its derivatives have been recognized as green, non-toxic, and inexpensive organocatalysts in various multicomponent reactions. nih.govresearchgate.net These reactions often proceed with high yields under mild, and sometimes solvent-free, conditions, underscoring the potential for SMI and related compounds to act as environmentally benign catalysts. ajgreenchem.com The recyclability of saccharin-based catalysts, such as saccharin-derived ionic liquids, has also been demonstrated, which is a critical aspect of green catalyst design. sigmaaldrich.com
Mechanistic Elucidation of Saccharin 1 Methylimidazole in Chemical Reactions
Detailed Mechanism of Phosphoramidite (B1245037) Activation by Saccharin (B28170) 1-Methylimidazole (B24206)
The activation of a phosphoramidite monomer is a crucial step in the formation of the internucleotide phosphite (B83602) triester linkage during oligonucleotide synthesis. wikipedia.org SMI has proven to be an effective activator for this process, operating through a mechanism of nucleophilic catalysis. rsc.orgresearchgate.nethud.ac.uk
Role of Nucleophilic Catalysis in the Phosphoramidite Coupling Reaction
In the phosphoramidite coupling reaction, an activator is required to protonate the nitrogen atom of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. While acidic activators can fulfill this role, those that also exhibit nucleophilic properties can offer alternative, often more efficient, reaction pathways. nih.govglenresearch.comnih.gov
The activation process by the salt of saccharin and 1-methylimidazole involves nucleophilic catalysis. rsc.orgresearchgate.nethud.ac.uk Studies have shown that the saccharin anion is more nucleophilic towards the phosphoramidite than 1-methylimidazole. rsc.org This nucleophilic attack by the saccharin anion on the phosphorus atom of the phosphoramidite leads to the displacement of the diisopropylamine (B44863) group and the formation of a reactive intermediate. rsc.orgresearchgate.nethud.ac.uk This mechanism is distinct from a purely acid-catalyzed pathway and is crucial for the high efficiency of SMI as an activator.
Characterization and Reactivity of Reactive Saccharin Adduct Intermediates
The interaction of SMI with the phosphoramidite results in the formation of a reactive saccharin adduct. rsc.orgresearchgate.nethud.ac.uk Spectroscopic studies, particularly ³¹P NMR, have been instrumental in identifying and characterizing this transient species. rsc.orghud.ac.uk The adduct is bonded through the carbonyl oxygen of the saccharin to the phosphorus atom of the phosphoramidite. rsc.orgresearchgate.nethud.ac.uk
Kinetic and Thermodynamic Investigations of SMI-Catalyzed Reactions
Understanding the kinetics and thermodynamics of SMI-catalyzed reactions is essential for optimizing synthesis protocols and achieving high-purity oligonucleotides.
Identification and Analysis of Rate-Limiting Steps in Oligonucleotide Synthesis
Kinetic studies of the reaction of 5'-O-(4,4'-dimethoxytrityl)thymidine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) with a nucleoside alcohol in the presence of SMI have revealed a non-linear dependence of the reaction rate on the alcohol concentration. rsc.orgresearchgate.nethud.ac.uk At low concentrations of the alcohol, the rate is dependent on its concentration, indicating that the alcoholysis of the reactive intermediate is the rate-limiting step. rsc.orgresearchgate.net However, at high alcohol concentrations, the rate becomes independent of the alcohol concentration, suggesting a shift in the rate-limiting step to the initial activation of the phosphoramidite by SMI. rsc.orgresearchgate.nethud.ac.uk
This change in the rate-limiting step is a critical finding, as it provides insights into the reaction mechanism and helps in defining the optimal conditions for the coupling reaction.
Influence of Reaction Parameters on Coupling Kinetics
Several reaction parameters can influence the kinetics of the SMI-catalyzed coupling reaction. The choice of solvent can affect the stability and reactivity of the intermediates. Acetonitrile (B52724) is a commonly used solvent for these reactions. rsc.orgresearchgate.nethud.ac.uk The concentration of the phosphoramidite, SMI, and the nucleoside alcohol are also critical parameters that need to be carefully controlled to ensure efficient coupling.
The following interactive table summarizes the effect of 4-methoxyphenol (B1676288) concentration on the observed rate constant (k) for the reaction with a thymidine (B127349) phosphoramidite catalyzed by the saccharin–N-methylimidazole salt. researchgate.net
| 4-Methoxyphenol Concentration (M) | Rate Constant (k/Ms⁻¹) |
| 0.05 | 0.230 |
| 0.20 | 0.330 |
| 0.30 | 0.403 |
| 0.75 | 0.410 |
This data demonstrates that as the concentration of the alcohol (4-methoxyphenol) increases, the rate of phosphite triester formation becomes independent of the phenol (B47542) concentration. researchgate.net
Proton Transfer Dynamics and the Critical Balance of Acidity and Nucleophilicity
The effectiveness of SMI as an activator is intrinsically linked to the delicate balance between its acidity and the nucleophilicity of its constituent parts.
1-methylimidazole itself can act as a nucleophile. nih.gov The interplay between the nucleophilic character of the saccharin anion and 1-methylimidazole, along with the proton-donating ability of the saccharin, creates a synergistic effect that results in a highly efficient and selective activation of the phosphoramidite. The proton transfer dynamics in imidazole-based systems are complex and can involve mechanisms like the Grotthuss mechanism, where protons are transferred through a hydrogen-bonded network. nih.gov This dynamic interplay ensures that the activation process is rapid and that the subsequent coupling reaction proceeds smoothly to yield the desired oligonucleotide product.
Mechanistic Studies of Undesired Side Reactions Mediated by SMI (e.g., Branching, Detritylation)
The chemical nature of SMI, possessing both a nucleophilic component (1-methylimidazole and the saccharin anion) and an acidic proton from the saccharin, dictates its role in both the intended reaction and potential side reactions.
Branching
Branching refers to the initiation of a new oligonucleotide chain from a reactive site on a nucleobase, most commonly the exocyclic amino groups of cytidine, adenosine, or guanosine, that are not perfectly protected. This side reaction leads to the formation of branched oligonucleotides, which are challenging to purify and can significantly reduce the yield of the desired linear product.
The nucleophilic character of the activator is a key factor in promoting branching. In the case of SMI, both the 1-methylimidazole and the saccharin anion can act as nucleophiles. The generally accepted mechanism for branching involves the deprotonation of the exocyclic amine of a nucleobase by the activator, creating a more potent nucleophile that can then attack an activated phosphoramidite monomer.
Mechanism of SMI-Mediated Branching:
Activation of Phosphoramidite: The primary role of SMI is to activate the incoming phosphoramidite monomer. The proton from saccharin protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.
Nucleophilic Attack by Hydroxyl Group (Desired Reaction): The 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphorus center, displacing the diisopropylamine and forming the desired phosphite triester linkage.
Deprotonation of Exocyclic Amine (Initiation of Branching): The 1-methylimidazole component of SMI, being a base, can abstract a proton from an exocyclic amino group of a nucleobase (e.g., the N4 of cytidine). This creates a nucleophilic center on the base.
Nucleophilic Attack by Exocyclic Amine (Branch Formation): This newly formed nucleophilic site on the nucleobase can then compete with the 5'-hydroxyl group and attack an activated phosphoramidite monomer. This results in the formation of a phosphoramidate (B1195095) linkage and the initiation of a new oligonucleotide chain, creating a branched structure.
Research has indicated that the extent of branching is influenced by the nucleophilicity of the activator. Comparative studies have shown that the level of branching observed with SMI is similar to, or slightly less than, that seen with another common nucleophilic activator, 4,5-dicyanoimidazole (B129182) (DCI). glenresearch.com
| Activator | Relative Propensity for Branching | Primary Mediating Factor |
|---|---|---|
| Saccharin 1-Methylimidazole (SMI) | Moderate | Nucleophilicity of 1-methylimidazole |
| 4,5-Dicyanoimidazole (DCI) | Moderate to High | Nucleophilicity of the imidazole (B134444) ring |
| 1H-Tetrazole | Low | Primarily acidic, less nucleophilic |
Detritylation
Premature detritylation is the unintended removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite monomer before the coupling reaction. This side reaction is primarily mediated by the acidic component of the activator.
The acidic nature of saccharin (pKa ≈ 1.6 in water) within the SMI salt is the driving force behind this undesired reaction. If the 5'-DMT group is prematurely removed, the exposed 5'-hydroxyl group of the monomer can react with another activated phosphoramidite monomer in solution. This leads to the formation of a phosphoramidite dimer. This dimer can then be incorporated into the growing oligonucleotide chain, resulting in an "n+1" impurity, which is an oligonucleotide that is one nucleotide longer than the desired sequence but with an incorrect sequence.
Mechanism of SMI-Mediated Premature Detritylation:
Protonation of DMT Group: The acidic proton from the saccharin component of SMI can protonate the ether oxygen of the DMT group on an unreacted phosphoramidite monomer.
Cleavage and Carbocation Formation: The protonated DMT group becomes a good leaving group and cleaves, forming a stable, orange-colored dimethoxytrityl carbocation.
Formation of Phosphoramidite Dimer: The now-exposed 5'-hydroxyl group of the detritylated monomer can act as a nucleophile and attack another activated phosphoramidite monomer, forming a phosphoramidite dimer.
Incorporation of Dimer: This dimer can then be coupled to the growing oligonucleotide chain, leading to the n+1 impurity.
| Parameter | Effect on Premature Detritylation | Mechanistic Rationale |
|---|---|---|
| Coupling Time | Increased risk with longer times | Longer exposure of the phosphoramidite monomer to the acidic activator. |
| Activator Concentration | Higher concentration can increase risk | Increases the availability of acidic protons to catalyze detritylation. |
| Temperature | Higher temperatures can accelerate the reaction | Provides the necessary activation energy for the cleavage of the DMT group. |
Advanced Characterization and Spectroscopic Analysis of Saccharin 1 Methylimidazole and Its Intermediates
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structure, studying reaction kinetics, and probing equilibrium processes in solution. In the context of SMI-mediated oligonucleotide synthesis, both ³¹P and ¹H NMR play pivotal roles in unraveling the intricate details of the reaction mechanism.
Utilization of ³¹P NMR for Phosphorus-Containing Species and Reaction Progress
Phosphorus-31 (³¹P) NMR spectroscopy is particularly well-suited for monitoring the progress of phosphoramidite (B1245037) coupling reactions due to the central role of the phosphorus atom. The chemical shift of the ³¹P nucleus is highly sensitive to its chemical environment, allowing for the direct observation of the starting phosphoramidite, activated intermediates, and the final phosphite (B83602) triester product. magritek.comnih.gov
In the activation of a phosphoramidite such as 5'-O-(4,4'-dimethoxytrityl)thymidine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) by SMI, ³¹P NMR studies have been instrumental. researchgate.netrsc.org The starting phosphoramidite typically exhibits characteristic signals in the ³¹P NMR spectrum. Upon addition of SMI, the appearance of new downfield signals provides evidence for the formation of a highly reactive intermediate. Mechanistic studies utilizing ³¹P NMR have shown that the activation by the salt of saccharin (B28170) and N-methylimidazole proceeds through nucleophilic catalysis. This leads to the formation of a reactive saccharin adduct where the carbonyl oxygen of saccharin is bonded to the phosphorus atom. researchgate.netrsc.org
An example of how ³¹P NMR can be used to follow the reaction is by monitoring the disappearance of the starting phosphoramidite signal and the appearance of the product signal over time. The following table illustrates typical chemical shifts observed during the reaction of a thymidine (B127349) phosphoramidite with a nucleophile (e.g., 4-methoxyphenol) catalyzed by SMI.
| Species | Typical ³¹P Chemical Shift (ppm) |
| Thymidine phosphoramidite reactant | ~140-150 |
| Phosphite triester product | ~139 |
| Activated Intermediate | Downfield of starting material |
| Note: Specific chemical shifts can vary depending on the exact phosphoramidite and reaction conditions. |
This data allows for the determination of reaction rates and provides insight into the factors affecting the efficiency of the coupling step. rsc.org
Application of ¹H NMR for Protonation Equilibria and Reaction Monitoring
Proton (¹H) NMR spectroscopy provides complementary information to ³¹P NMR, particularly concerning the roles of the acidic and basic components of the SMI activator. ¹H NMR is a valuable tool for studying the protonation equilibria that exist between the saccharin, 1-methylimidazole (B24206), and any other basic species present in the reaction mixture, such as the diisopropylamine (B44863) released during phosphoramidite activation. researchgate.netrsc.org
For instance, by examining the chemical shifts of the protons on the imidazole (B134444) ring of 1-methylimidazole and the N-H proton of saccharin, the extent of salt formation and the acidity of the medium can be assessed. This is critical because the acidity needs to be carefully controlled to prevent the premature removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. glenresearch.com
The following table provides an example of the kind of data that can be obtained from ¹H NMR studies of the individual components of SMI.
| Compound | Proton | Typical ¹H Chemical Shift (ppm) |
| 1-Methylimidazole | N-CH₃ | ~3.7 |
| H2 (imidazole ring) | ~7.6 | |
| H4, H5 (imidazole ring) | ~7.0-7.2 | |
| N-Methylsaccharin | Aromatic Protons | ~7.8-8.1 |
| N-CH₃ | ~3.3 | |
| Note: The chemical shifts for SMI itself will be influenced by the ionic interaction between the saccharin anion and the 1-methylimidazolium (B8483265) cation. Data for N-methylsaccharin is provided for illustrative purposes of the saccharin ring system's proton signals. chemicalbook.comchemicalbook.com |
Exploration of Other Advanced Spectroscopic Techniques for Structural Elucidation
While NMR is a primary tool, a comprehensive understanding of the structure and bonding of SMI and its reaction intermediates can be enhanced by employing other advanced spectroscopic techniques. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy can be used to probe the vibrational modes of the molecules. For SMI, specific attention would be paid to the carbonyl stretching frequency of the saccharin moiety. Changes in this frequency upon salt formation and during the reaction can provide evidence for the involvement of the carbonyl group in the activation of the phosphoramidite, corroborating the formation of the P-O-C(saccharin) bond in the reactive intermediate.
Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is invaluable for identifying the molecular weights of the starting materials, intermediates, and products. This technique can confirm the formation of the proposed activated intermediates and identify any side-products that may form during the reaction.
UV-Visible Spectroscopy can be employed to monitor the integrity of the DMT group. The DMT cation has a strong characteristic absorbance in the visible region, and this property is often used to quantify the efficiency of each coupling step in solid-phase oligonucleotide synthesis.
Implementation of Thermal Analysis Techniques for Reaction Dynamics and Intermediate Characterization
Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. entegris.com In the context of SMI and oligonucleotide synthesis, DSC can be used to assess the thermal stability of the phosphoramidite monomers and the SMI activator itself. Understanding the decomposition temperatures and any exothermic events is critical for ensuring the safety and scalability of the synthesis process, particularly in large-scale manufacturing.
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. spectrabase.comnih.gov ITC has been successfully used to study the thermodynamics of the interactions between the components of the activator system. For example, it can be used to determine the enthalpy and entropy of the proton transfer equilibrium between saccharin and 1-methylimidazole, as well as their interactions with the diisopropylamine released during the reaction. researchgate.netrsc.org This provides a complete thermodynamic profile of the equilibria that precede and follow the main coupling reaction, offering a deeper understanding of the driving forces behind the activation process.
The data obtained from ITC, such as the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), are essential for a complete mechanistic picture.
By combining the detailed structural and kinetic information from NMR and other spectroscopic techniques with the thermodynamic data from thermal analysis, a comprehensive and scientifically rigorous understanding of the role of Saccharin 1-methylimidazole in oligonucleotide synthesis can be achieved.
Theoretical and Computational Chemistry Approaches for Saccharin 1 Methylimidazole
Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Pathways
Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure, molecular geometry, and reaction mechanisms associated with Saccharin (B28170) 1-methylimidazole (B24206). While comprehensive DFT studies focusing exclusively on the SMI ion pair are not extensively documented, research into its components and related systems provides a clear picture of its function.
The activation of phosphoramidites by the SMI salt is understood to proceed through a mechanism involving nucleophilic catalysis. dokumen.pub Mechanistic studies, primarily using ³¹P NMR, have shown that the process involves the formation of a reactive saccharin adduct where the carbonyl oxygen of the saccharin anion bonds to the phosphorus atom of the phosphoramidite (B1245037). dokumen.pub This is a departure from the mechanism of more acidic activators like 1H-tetrazole, which are believed to act first by protonating the phosphoramidite's nitrogen atom.
DFT calculations on saccharin derivatives support this proposed mechanism. Studies focusing on the charge distribution of the saccharin molecule reveal significant negative charge density localized on both the nitrogen and the carbonyl oxygen atoms. This high electron density makes these sites potent nucleophiles. The table below, derived from DFT/B3LYP calculations, illustrates the calculated atomic charges on key atoms of saccharin derivatives, indicating sites susceptible to electrophilic attack.
Table 1: Calculated Atomic Charges for Saccharin Derivative Atoms via DFT/B3LYP
| Atom | Charge (in a.u.) for R-CH=CH-PH derivative |
| N8 | -0.632 |
| O11 | -0.478 |
| O12 | -0.481 |
| Data sourced from a study on various saccharine derivatives, indicating the high negative charge on the nitrogen atom, which enhances nucleophilicity. |
The reaction pathway catalyzed by SMI involves an initial equilibrium, followed by the rate-determining activation step and subsequent alcoholysis. dokumen.pub The saccharin anion acts as the primary nucleophile, attacking the phosphorus center of the protonated phosphoramidite to displace the diisopropylamine (B44863) group and form a highly reactive phosphitylating agent. dokumen.pub This intermediate is then rapidly attacked by the 5'-hydroxyl group of the growing oligonucleotide chain. The rate of this reaction shows a non-linear dependence on the concentration of the nucleoside alcohol, which is consistent with a change in the rate-limiting step from alcoholysis at low concentrations to the initial phosphoramidite activation at high alcohol concentrations. dokumen.pub
Ab Initio Molecular Dynamics Simulations of Saccharin 1-Methylimidazole-Mediated Processes
A review of the current scientific literature indicates that specific Ab Initio Molecular Dynamics (AIMD) simulations for processes mediated by Saccharin 1-methylimidazole have not been extensively reported. While AIMD has been utilized to model the behavior of DNA oligonucleotides in solution, its application to elucidate the dynamic interactions of the SMI activator with phosphoramidites at the quantum level is a research area that remains to be explored in detail.
Computational Modeling of Interaction Dynamics between SMI, Phosphoramidites, and Nucleosides
The key interactions are as follows:
Initial Equilibria: In the acetonitrile (B52724) solution, an equilibrium exists between the SMI salt, the phosphoramidite, and the diisopropylamine released during the reaction. Isothermal titration calorimetry (ITC) and ¹H NMR studies have shown that the salt formed between saccharin and the released diisopropylamine is a significant species in the reaction mixture. dokumen.pub
Phosphoramidite Activation: The 1-methylimidazolium (B8483265) cation acts as a proton donor, protonating the nitrogen atom of the phosphoramidite's diisopropylamino group. This makes the diisopropylamine a better leaving group.
Nucleophilic Attack by Saccharin: The saccharinate anion, acting as a potent nucleophile, attacks the phosphorus center. This leads to the displacement of the protonated diisopropylamine and the formation of a highly reactive intermediate, where saccharin is bonded to the phosphorus atom through its carbonyl oxygen. dokumen.pub This step is considered the rate-limiting part of the activation at higher alcohol concentrations.
Alcoholysis: The 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphorus intermediate, leading to the formation of the desired phosphite (B83602) triester linkage and the release of saccharin.
These experimentally determined dynamics provide a precise framework that can be used to develop and validate computational models, such as molecular docking and classical molecular dynamics simulations, to visualize and quantify the non-covalent and covalent interactions governing the coupling reaction.
Quantum Chemical Approaches for Understanding Acidity and Nucleophilicity Profiles
The effectiveness of an activator in phosphoramidite chemistry is a delicate balance of its acidity (pKa) and nucleophilicity. Quantum chemical methods are essential for understanding and predicting these properties for activators like SMI.
Activators perform a dual role: the acidic component protonates the phosphoramidite, while the nucleophilic component displaces the diisopropylamino group to form a more reactive intermediate. Highly acidic activators (pKa < 4.9) can accelerate the reaction but also pose the risk of prematurely removing the 5'-dimethoxytrityl (DMTr) protecting group from the incoming phosphoramidite, leading to the formation of unwanted n+1 products (dimer couplings).
SMI is considered a balanced, general-purpose activator. The 1-methylimidazolium cation provides the necessary proton for activation, while the saccharin anion serves as the key nucleophile. Mechanistic studies confirm that the saccharin anion is more nucleophilic towards the phosphoramidite than N-methylimidazole itself. Its effectiveness stems from the high nucleophilicity of the saccharin anion rather than strong acidity, distinguishing it from activators like 5-(ethylthio)-1H-tetrazole (ETT). This characteristic reduces the risk of undesired detritylation, which is particularly beneficial in large-scale synthesis or for long oligonucleotides where yield and purity are paramount.
The table below compares SMI with other common activators, highlighting the differences in their properties and performance.
Table 2: Comparison of Common Activators for Oligonucleotide Synthesis
| Activator | Typical Application | Key Characteristic | Potential Side Reactions |
| Saccharin 1-methylimidazole (SMI) | General purpose for DNA and RNA | Balanced acidity/nucleophilicity | Low level of branching |
| 1H-Tetrazole | DNA synthesis | Weak acid, moderate nucleophile | Low solubility, long coupling times for RNA |
| 5-(Ethylthio)-1H-tetrazole (ETT) | RNA and sterically hindered monomers | More acidic than 1H-tetrazole | Detritylation (n+1 impurity) with long coupling |
| 4,5-Dicyanoimidazole (B129182) (DCI) | Long oligos, large-scale synthesis | More nucleophilic, less acidic | Branching from secondary amines |
| This table synthesizes information from activator guides and performance studies. |
Quantum chemical calculations can quantify the pKa of the acidic cation and the nucleophilicity of the anionic component, allowing for the rational design of new activators. By tuning these properties, it is possible to optimize activators for specific applications, such as the synthesis of highly modified or sterically demanding oligonucleotides, striking the perfect balance between rapid coupling and high fidelity.
Comparative Performance Analysis of Saccharin 1 Methylimidazole in Oligonucleotide Synthesis
Comprehensive Evaluation of Coupling Efficiency in Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Synthesis
SMI is recognized as a versatile, general-purpose activator for both DNA and RNA synthesis. glenresearch.com Its efficacy is particularly notable in RNA synthesis, where it has been shown to outperform other activators in terms of coupling efficiency within shorter timeframes. glenresearch.com
Performance Metrics Compared to 1H-Tetrazole and its Derivatives (5-(Ethylthio)-1H-tetrazole, 5-(Benzylthio)-1H-tetrazole)
Historically, 1H-Tetrazole has been a standard activator in DNA synthesis. glenresearch.comresearchgate.net However, its performance in RNA synthesis requires significantly longer coupling times of 12 minutes or more. glenresearch.com Furthermore, its limited solubility and regulatory concerns have made it a less-than-ideal choice for a general-purpose activator. glenresearch.com
SMI has demonstrated superior performance compared to these tetrazole derivatives. In RNA synthesis using TBDMS phosphoramidites, a 6-minute coupling time with SMI has been shown to outperform ETT at the same coupling time. glenresearch.com Longer coupling times with SMI can lead to even greater improvements in RNA coupling efficiencies. glenresearch.com For DNA synthesis, SMI performs comparably to 1H-Tetrazole with standard 30-second coupling times. glenresearch.com
Comparative Coupling Performance of Activators
| Activator | Typical Application | Advantages | Disadvantages |
|---|---|---|---|
| Saccharin (B28170) 1-methylimidazole (B24206) (SMI) | General purpose (DNA & RNA) | Excellent performance in both DNA and RNA synthesis. Outperforms ETT in RNA synthesis with shorter coupling times. | Branching can occur at levels similar to or slightly less than DCI. glenresearch.com |
| 1H-Tetrazole | DNA Synthesis | Performs well in standard DNA synthesis. | Requires long coupling times for RNA synthesis (≥12 min). Limited solubility and regulatory issues. glenresearch.com |
| 5-(Ethylthio)-1H-tetrazole (ETT) | RNA Synthesis | More acidic and a better activator than 1H-Tetrazole, reducing RNA coupling times. More soluble than 1H-Tetrazole. glenresearch.comglenresearch.com | Risk of detritylation with long coupling times, leading to n+1 impurities. glenresearch.com |
| 5-(Benzylthio)-1H-tetrazole (BTT) | RNA Synthesis | More acidic than ETT, allowing for even shorter RNA coupling times (around 3 minutes). glenresearch.com | Higher acidity increases the risk of dimer formation and n+1 impurities. glenresearch.com |
Comparative Analysis with 4,5-Dicyanoimidazole (B129182) and Other Azole-Based Activators
SMI's performance in terms of branching is comparable to or slightly better than that of DCI. glenresearch.com This positions SMI as a well-balanced activator, offering high coupling efficiency while managing the risk of side reactions. The choice between a more acidic activator like ETT or BTT and a more nucleophilic one like DCI or SMI often depends on the specific requirements of the synthesis, such as the length of the oligonucleotide and the desired scale. glenresearch.com
Methodologies for Optimizing Reaction Parameters and Coupling Times in SMI-Catalyzed Syntheses
Optimizing reaction parameters is crucial for achieving high coupling efficiency and yield in oligonucleotide synthesis. For SMI-catalyzed syntheses, adjusting coupling times is a key optimization strategy.
In DNA synthesis, standard 30-second coupling times with SMI have been shown to be effective. glenresearch.com For RNA synthesis, while a 6-minute coupling time with SMI already shows better performance than ETT, extending this time to 12 minutes can further enhance coupling efficiencies. glenresearch.com The optimal coupling time will depend on the specific RNA sequence and the desired trade-off between throughput and yield.
Other general optimization strategies applicable to SMI-catalyzed synthesis include:
Phosphoramidite (B1245037) Concentration: Increasing the concentration of phosphoramidite can enhance coupling efficiency, especially for longer sequences. umich.edu
Reagent Purity: Using high-purity reagents is essential to minimize side reactions and ensure high-quality synthesis. researchgate.net
Fluid Dynamics: In microarray-based synthesis, optimizing reagent flow can help control side reactions like depurination. nih.gov
Strategies for Minimizing Undesired Side Product Formation and Enhancing Oligonucleotide Yields
The formation of side products is a significant challenge in oligonucleotide synthesis, impacting both purity and yield. Key side reactions include the formation of n+1 sequences due to dimer phosphoramidite coupling and branching. glenresearch.com
Strategies to minimize these undesired products in SMI-catalyzed syntheses include:
Controlling Coupling Time: As discussed, shorter coupling times can minimize the risk of detritylation and subsequent n+1 formation, a concern with more acidic activators. glenresearch.com While SMI is less acidic than ETT or BTT, careful control of coupling time remains important.
Managing Branching: While SMI exhibits some level of branching, it is comparable to or less than that of DCI. glenresearch.com For applications where branching is a critical concern, further optimization of reaction conditions or the use of alternative activators might be necessary.
Capping Step: A robust capping step is essential to terminate any unreacted chains, preventing the formation of deletion mutations (n-1 sequences). sigmaaldrich.com
Post-synthesis Purification: High-performance liquid chromatography (HPLC) is a common method for purifying the final oligonucleotide product, effectively removing failure sequences and other impurities. researchgate.net
Scalability and Process Efficiency Considerations for Large-Scale Oligonucleotide Manufacturing with SMI
The demand for large quantities of therapeutic oligonucleotides has driven the need for scalable and efficient manufacturing processes. manchester.ac.uknih.gov SMI's characteristics make it a promising candidate for large-scale production.
Key considerations for scalability include:
Activator Solubility: SMI's solubility in acetonitrile (B52724) is an important factor for its use in automated synthesizers, preventing line blockage that can occur with less soluble activators like 1H-Tetrazole. glenresearch.comgoogle.com
Process Robustness: A scalable process must be robust and reproducible. cytivalifesciences.com.cn The consistent performance of SMI across different scales is a key advantage.
Waste Reduction: The trend in large-scale manufacturing is towards more sustainable and environmentally friendly processes with reduced solvent consumption and waste generation. manufacturingchemist.com The efficiency of SMI can contribute to a more sustainable process by potentially reducing the need for extensive purification.
The development of high-loaded solid supports and continuous manufacturing processes are also key to improving the efficiency and cost-effectiveness of large-scale oligonucleotide synthesis. researchgate.netbachem.com The compatibility of SMI with these advanced manufacturing technologies will be crucial for its widespread adoption in the pharmaceutical industry.
Specialized Research Applications of Saccharin 1 Methylimidazole
Utility in Advanced Gene Expression Studies and Molecular Biology Research
The foundation of many advanced gene expression studies and molecular biology research lies in the availability of high-quality, synthetic oligonucleotides. These short DNA or RNA molecules are crucial as primers for DNA sequencing and amplification, as probes for detecting specific nucleic acid sequences, and as building blocks for synthetic genes. The performance of the activator used in oligonucleotide synthesis directly impacts the purity, yield, and integrity of the final product, which in turn affects the reliability and accuracy of subsequent experiments.
Saccharin (B28170) 1-methylimidazole (B24206) is recognized as a general-purpose activator for both DNA and RNA synthesis. glenresearch.comadooq.com Its primary role is to catalyze the phosphoramidite (B1245037) coupling reaction, which is the stepwise addition of nucleotide monomers to a growing oligonucleotide chain. nih.govcaymanchem.com The efficiency of this step is critical for the synthesis of full-length, high-purity oligonucleotides.
One of the key advantages of SMI is its balanced reactivity profile. In oligonucleotide synthesis, a careful balance must be struck between rapid activation of the phosphoramidite monomer and the minimization of side reactions. Overly acidic activators can lead to the premature removal of the 5'-dimethoxytrityl (DMT) protecting group, resulting in the undesirable formation of "n+1" products (oligonucleotides with an extra nucleotide). glenresearch.com Conversely, highly nucleophilic activators can cause branching of the oligonucleotide chain. researchgate.net SMI offers a favorable balance, leading to high coupling efficiencies and reduced formation of byproducts compared to some other activators. glenresearch.com
Application in the Synthesis of Oligonucleotides for Antisense Therapy Development
Antisense therapy is a form of treatment that involves the use of short, synthetic oligonucleotides (antisense oligonucleotides or ASOs) to modulate gene expression. nih.gov These ASOs are designed to bind to specific messenger RNA (mRNA) molecules, leading to the inhibition of protein production. nih.gov The chemical synthesis of these therapeutic oligonucleotides must be highly efficient and scalable to meet clinical demands. nih.govresearchgate.net
SMI plays a crucial role as an activator in the solid-phase synthesis of these therapeutic ASOs. glenresearch.com The synthesis of ASOs often involves the incorporation of chemical modifications to the oligonucleotide backbone, such as phosphorothioate (B77711) (PS) linkages, to increase their stability against nuclease degradation and improve their pharmacokinetic properties. calstate.edunih.gov The choice of activator can significantly influence the efficiency of coupling these modified monomers.
The performance of SMI as a general-purpose activator makes it well-suited for the synthesis of ASOs. glenresearch.com Its ability to drive coupling reactions to completion with minimal side products is particularly important when producing oligonucleotides on a large scale, as is required for therapeutic development. trilinkbiotech.combioneer.com Inefficient coupling can lead to a higher prevalence of failure sequences (n-1, n-2, etc.), which can be difficult and costly to remove during purification.
Integration into Polymerase Chain Reaction (PCR) Methodologies for Enhanced Performance
The polymerase chain reaction (PCR) is a cornerstone technique in molecular biology used to amplify specific DNA segments. The efficiency and specificity of PCR can be influenced by various components of the reaction mixture, and numerous additives have been explored to enhance its performance, particularly for difficult templates. researchgate.net
While various compounds, including low molecular weight amides and sulfones, have been studied as PCR enhancers to improve yield and specificity, there is currently no substantial evidence in the available scientific literature to suggest that Saccharin 1-methylimidazole is used as a direct additive in PCR master mixes for performance enhancement. researchgate.netsigmaaldrich.comnih.gov The primary and well-documented role of SMI is as a phosphoramidite activator in oligonucleotide synthesis, a process that occurs prior to the use of the synthesized oligonucleotides in applications like PCR. glenresearch.com
Some studies have investigated the use of imidazole (B134444) and its derivatives as DNA denaturants in techniques related to PCR, such as temperature gradient gel electrophoresis (TGGE), where they can lower the melting temperature of DNA. youtube.com However, this is distinct from the role of a performance-enhancing additive within the PCR reaction itself. Therefore, the integration of SMI into PCR methodologies for enhanced performance is not a recognized application based on current research.
Development of Nuclease-Resistant Single-Stranded DNA (ssDNA) Oligonucleotides
A significant challenge in the therapeutic application of oligonucleotides is their susceptibility to degradation by nucleases, which are enzymes that break down nucleic acids. To overcome this, researchers have developed various chemical modifications to create nuclease-resistant oligonucleotides. nih.gov
Saccharin 1-methylimidazole has been cited as a chemical activator used in the synthesis of single-stranded DNA (ssDNA) oligonucleotides that are resistant to nuclease digestion. nih.govcaymanchem.com The resistance to nucleases is typically conferred by modifications to the phosphodiester backbone of the oligonucleotide. The most common of these is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom is replaced by a sulfur atom. nih.govcalstate.edu
The synthesis of these nuclease-resistant oligonucleotides, such as those with PS linkages, follows the same fundamental principles of solid-phase phosphoramidite chemistry, where an activator is required for the coupling step. calstate.edu The efficiency of the activator is crucial for the successful incorporation of the modified phosphoramidite monomers. SMI, as a high-performance activator, facilitates the synthesis of these modified oligonucleotides. glenresearch.com
While the nuclease resistance is a property of the chemical modifications within the oligonucleotide itself, the ability to efficiently and reliably synthesize these modified strands is paramount. The role of SMI is therefore to enable the production of these nuclease-resistant oligonucleotides with high purity and yield, which is a critical step in their development for therapeutic and diagnostic applications where stability in biological fluids is essential.
Facilitation of Novel Therapeutic Oligonucleotide Synthesis and Development
The field of therapeutic oligonucleotides is rapidly expanding, with new modalities and chemical modifications continuously being explored to enhance efficacy, delivery, and safety. nih.gov Beyond antisense oligonucleotides, this includes small interfering RNAs (siRNAs), aptamers, and other nucleic acid-based drugs. nih.govnih.gov The chemical synthesis of these often complex and highly modified molecules is a key enabling technology for their development.
Saccharin 1-methylimidazole serves as a robust and versatile activator for the synthesis of a wide range of therapeutic oligonucleotides. glenresearch.comadooq.com Its characterization as a general-purpose activator for both DNA and RNA synthesis makes it suitable for producing the diverse types of oligonucleotides used in modern therapeutics. glenresearch.com
The development of novel therapeutic oligonucleotides often involves the use of non-standard, sterically hindered, or otherwise challenging phosphoramidite monomers. The choice of activator can be critical in these cases to achieve satisfactory coupling efficiencies. SMI's performance, which in some instances surpasses that of other common activators, makes it a valuable option for researchers working on cutting-edge oligonucleotide therapeutics. glenresearch.com
Comparative Performance of SMI in Oligonucleotide Synthesis
| Activator | Coupling Time (RNA Synthesis) | Relative Performance | Potential Side Reactions |
| Saccharin 1-methylimidazole (SMI) | 6 minutes | Outperforms ETT at the same coupling time glenresearch.com | Low levels of branching researchgate.net |
| 1H-Tetrazole | ≥12 minutes | Standard for DNA, slower for RNA glenresearch.com | Solubility limits, regulatory concerns glenresearch.com |
| 5-(Ethylthio)-1H-tetrazole (ETT) | Shorter than 1H-Tetrazole | Good for RNA synthesis glenresearch.com | Potential for detritylation with long coupling times glenresearch.com |
| 4,5-Dicyanoimidazole (B129182) (DCI) | Variable | Reduces dimer addition, good for large scale glenresearch.com | Can cause branching researchgate.net |
This table provides a summary of the comparative performance of SMI and other common activators in oligonucleotide synthesis based on available research data.
By providing a reliable and efficient means of synthesizing high-quality oligonucleotides, SMI facilitates the exploration of new therapeutic strategies and the optimization of existing ones. Its role, while upstream of the final clinical application, is a critical component of the research and development pipeline for novel nucleic acid-based medicines.
Future Perspectives and Uncharted Research Domains for Saccharin 1 Methylimidazole
Advancements in Understanding Complex Multi-Component Reaction Systems Involving SMI
The phosphoramidite (B1245037) coupling reaction, where SMI plays a crucial role, is a classic example of a multi-component reaction (MCR), bringing together the phosphoramidite monomer, the growing oligonucleotide chain on a solid support, and the activator. hud.ac.ukyoutube.com The mechanism is understood to involve nucleophilic catalysis, where SMI facilitates the formation of a highly reactive phosphitylating intermediate. hud.ac.uk
Future research is poised to move beyond this fundamental understanding to explore more complex MCR scenarios. An uncharted domain involves the deliberate introduction of additional components into the reaction mixture to modulate SMI's activity in real-time. These could be allosteric effectors or co-catalysts that fine-tune the reaction kinetics, enhancing coupling efficiency for sterically hindered or electronically challenging monomers. Investigating the reaction kinetics and equilibria in these higher-order systems, where SMI interacts with multiple species, will be critical. hud.ac.uknih.gov Such studies could lead to the development of "smart" activation systems that adapt to the specific nucleotide being coupled, a significant leap from the current one-size-fits-all approach. The strategic application of MCR principles, which emphasize atom economy and procedural simplification, could unlock novel synthetic pathways where SMI is a key player. rsc.orgresearchgate.net
Rational Design and Synthesis of Next-Generation Saccharin (B28170) 1-Methylimidazole-Based Activators
The efficacy of an activator is a delicate balance between its acidity and nucleophilicity. glenresearch.com Highly acidic activators can prematurely remove the 5'-O-dimethoxytrityl (DMT) protecting group, leading to unwanted side products, while overly nucleophilic activators may cause branching. glenresearch.com SMI strikes a favorable balance, but there remains significant room for improvement through rational design. mdpi.com
Future work will focus on creating a library of SMI derivatives by systematically modifying the saccharin and 1-methylimidazole (B24206) moieties. For instance, introducing electron-withdrawing or -donating groups on the saccharin ring could precisely modulate the pKa of the activator, tailoring it for specific classes of phosphoramidites (e.g., RNA, DNA, or modified analogs). Similarly, altering the steric bulk on the imidazole (B134444) component could influence its interaction with the phosphoramidite, potentially reducing the formation of undesired P(V) species or enhancing selectivity. Computational modeling and molecular docking studies will be instrumental in predicting the performance of these next-generation activators, accelerating the design-synthesis-test cycle and moving beyond serendipitous discovery to targeted molecular engineering. mdpi.com
Integration of SMI into Emerging Chemical Synthesis Paradigms Beyond Oligonucleotides
While SMI's reputation is built on its success in solid-phase oligonucleotide synthesis, its utility is likely not confined to this field. glenresearch.comnih.gov The core function of SMI is the activation of phosphoramidites for nucleophilic attack. This fundamental transformation is a cornerstone of various other synthetic methodologies that remain largely unexplored territory for SMI.
A significant future direction is the integration of SMI into liquid-phase oligonucleotide synthesis (LPOS), a technique gaining traction for its potential scalability and sustainability benefits. nih.govresearchgate.net The homogeneous reaction environment of LPOS may require re-optimization of activator concentration and coupling times, presenting a new set of research challenges and opportunities. Beyond oligonucleotides, SMI could be a valuable tool in other areas of phosphorylation chemistry, such as the synthesis of complex carbohydrates, phosphorylated peptides, or natural products. Its non-hygroscopic nature and favorable safety profile compared to activators like 1H-tetrazole make it an attractive candidate for broader applications in synthetic organic chemistry where controlled phosphitylation is required.
Development of Novel Methodologies for Further Enhancing Oligonucleotide Purity and Yield
The quality and yield of synthetic oligonucleotides are paramount, especially for therapeutic applications. iupac.orgresearchgate.net While SMI provides high coupling efficiencies, future research will focus on holistic process optimization to further minimize impurities. glenresearch.com This involves looking beyond the coupling step and examining its interplay with the other stages of the synthesis cycle.
Novel methodologies could involve the development of new capping or oxidation reagents specifically designed to be synergistic with SMI activation, effectively quenching any side reactions unique to its mechanism. Another avenue of research is the fine-tuning of synthesis protocols, such as temperature and reagent delivery strategies, to maximize SMI's performance. For instance, studies have shown that ligation efficiency in assays for oligonucleotides can be dramatically improved with additives, suggesting that similar strategies could be explored during synthesis. nih.gov Furthermore, developing new analytical techniques to better understand the impurity profiles generated with SMI activation can inform the rational design of more effective purification strategies, leading to final products of superior purity and yield. diva-portal.org
Broader Environmental and Sustainability Considerations in the Utilization of SMI in Chemical Processes
The drive towards green and sustainable chemistry is reshaping the landscape of chemical manufacturing. huarenscience.comuva.nl The adoption of SMI over more hazardous activators like 1H-tetrazole is a positive step in this direction. nih.gov However, a comprehensive assessment of SMI's environmental footprint is a critical future task.
This research will extend beyond simple hazard replacement to a full life-cycle analysis of SMI. This includes developing greener synthetic routes for SMI itself, minimizing waste and use of hazardous materials in its production. Another key area is the management of post-synthesis waste streams. Investigating methods to recover and recycle the saccharin and methylimidazole byproducts from the effluent would significantly improve the atom economy and reduce the process mass intensity (PMI) of oligonucleotide synthesis. acs.org As the production of oligonucleotide therapeutics continues to scale up, integrating sustainability considerations into every step of the process becomes imperative. nih.govacs.org Future research must ensure that the activators used, including SMI and its future-generation derivatives, are not only chemically efficient but also environmentally benign by design. researchgate.net
Q & A
Q. What are the primary applications of SMI in nucleic acid synthesis, and how does it compare to other activators like tetrazole?
SMI is a general-purpose activator for solid-phase oligonucleotide synthesis, enhancing coupling efficiency in DNA and RNA synthesis. Unlike traditional activators like 1H-tetrazole, SMI offers faster coupling times (e.g., 30 seconds for DNA vs. ≥12 minutes for RNA with tetrazole) and improved solubility in acetonitrile, reducing aggregation risks . Performance comparisons show SMI achieves 97.8% coupling efficiency for TBDMS-protected RNA with 6-minute coupling times, outperforming 5-(ethylthio)-1H-tetrazole (ETT) under similar conditions .
Methodological Tip : When switching activators, validate purity via DMT-ON HPLC (e.g., Figure 2 in ) and adjust coupling times based on phosphoramidite reactivity.
Q. What experimental protocols are recommended for using SMI in RNA synthesis?
- Step 1 : Prepare a 0.2 M SMI solution in anhydrous acetonitrile to avoid moisture-induced side reactions .
- Step 2 : Use TBDMS-protected RNA phosphoramidites with 6-minute coupling times for optimal efficiency (97.8% vs. 97.1% with ETT) .
- Step 3 : Monitor stepwise yields via trityl assays or MALDI-TOF mass spectrometry .
- Step 4 : Purify oligonucleotides using standard desalting or PAGE, accounting for SMI’s low interference in downstream applications .
Key Data :
| Activator | Coupling Time (RNA) | Efficiency |
|---|---|---|
| SMI | 6 min | 97.8% |
| ETT | 6 min | 97.1% |
| Tetrazole | 12 min | 97.3% |
Advanced Research Questions
Q. How can researchers optimize SMI-driven coupling efficiency for modified nucleotides (e.g., 2'-O-methyl RNA)?
Modified nucleotides often exhibit reduced reactivity. To address this:
- Increase activator concentration to 0.25 M while maintaining coupling times at 6 minutes .
- Pre-activate phosphoramidites by mixing SMI with monomers for 30 seconds before delivery to the synthesis column .
- Validate using LC-MS to detect deletion sequences, which indicate incomplete coupling .
Note : Excessive SMI concentrations (>0.3 M) may precipitate in acetonitrile, necessitating solubility tests .
Q. How should contradictory results in SMI-mediated RNA synthesis efficiency be analyzed?
Discrepancies often arise from:
- Phosphoramidite quality : Degraded monomers reduce coupling efficiency. Verify purity via P NMR .
- Oxidation side reactions : Ensure iodine/water ratios in oxidation steps are consistent (e.g., 0.02 M I in THF/water) .
- Solid support variability : Test different resin batches using a control sequence (e.g., poly-T) .
Troubleshooting Workflow :
1. Replicate the synthesis with fresh reagents.
2. Compare DMT-ON profiles across batches (Figure 3 in [[9]]).
3. Perform MALDI-TOF to identify truncation products.
Q. What novel applications of SMI exist beyond nucleic acid synthesis?
Recent studies highlight SMI’s role in:
- Antibacterial drug design : Complexes of SMI with carboxy-substituted porphyrins show activity against S. aureus via histidine mimicry .
- Solar cell electrolytes : SMI derivatives enhance charge transfer in dye-sensitized solar cells due to their ionic conductivity .
Methodological Approach :
- For antibacterial assays: Use microbroth dilution (CLSI guidelines) with SMI-porphyrin complexes at 10–100 µM .
- For energy applications: Characterize electrochemical stability via cyclic voltammetry in acetonitrile-based electrolytes .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on SMI’s cytotoxicity in cell-based assays?
- Source 1 : Boynton et al. (1980) reported SMI stimulates DNA synthesis in calcium-deprived T51B cells .
- Source 2 : Later studies found no cytotoxicity in in vitro transcription assays .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
